molecular formula C51H70F3N15O10 B10839050 [Sar1,Tdf8]AngII

[Sar1,Tdf8]AngII

Cat. No.: B10839050
M. Wt: 1110.2 g/mol
InChI Key: KSJIPXWEUUGTIY-LNEAKYCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Sar1,Tdf8]AngII is a synthetic analogue of the potent vasoactive peptide Angiotensin II (Ang II). It functions as a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS) that is critical in regulating blood pressure, fluid balance, and electrolyte homeostasis . By competitively blocking the AT1 receptor, this peptide inhibitor prevents the biological effects of endogenous Ang II, including vasoconstriction, aldosterone release, and stimulation of cellular growth and proliferation pathways . This analogue is of high value in pharmacological and physiological studies aimed at dissecting the specific roles of the AT1 receptor in various disease models. Research applications include the investigation of hypertension, cardiac hypertrophy, vascular remodeling, and renal function, particularly the hormone's action on proximal tubular transport mechanisms . The structural modification, typically involving a sarcosine substitution at position 1 and other residues at position 8, is designed to enhance receptor affinity and metabolic stability compared to the native peptide . [Sar1,Tdf8]AngII is supplied to the scientific community as a high-purity tool compound for in vitro and in vivo studies to further explore the complex signaling transduction networks of the RAS . FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C51H70F3N15O10

Molecular Weight

1110.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid

InChI

InChI=1S/C51H70F3N15O10/c1-6-28(4)41(66-43(73)35(21-30-13-17-33(70)18-14-30)62-45(75)40(27(2)3)65-42(72)34(61-39(71)25-57-5)9-7-19-59-49(55)56)46(76)63-36(23-32-24-58-26-60-32)47(77)69-20-8-10-38(69)44(74)64-37(48(78)79)22-29-11-15-31(16-12-29)50(67-68-50)51(52,53)54/h11-18,24,26-28,34-38,40-41,57,70H,6-10,19-23,25H2,1-5H3,(H,58,60)(H,61,71)(H,62,75)(H,63,76)(H,64,74)(H,65,72)(H,66,73)(H,78,79)(H4,55,56,59)/t28-,34-,35-,36-,37-,38-,40-,41-/m0/s1

InChI Key

KSJIPXWEUUGTIY-LNEAKYCGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

Molecular and Receptor Pharmacology of Sar1,tdf8 Angii

Angiotensin Receptor Subtype Selectivity and Affinity of [Sar1,Tdf8]AngII

The biological effects of angiotensin II are mediated by at least two major receptor subtypes, AT1 and AT2. The selectivity and affinity of ligands for these subtypes are crucial determinants of their pharmacological profiles.

AT1 Receptor Binding Characteristics and Specificity

[Sar1,Tdf8]AngII has been characterized as a ligand for the angiotensin II receptor type 1 (AT1). Research involving binding affinity assays has been conducted to determine its binding characteristics for the human AT1 (hAT1) receptor. While specific Ki values from detailed studies are not publicly available, the compound is known to interact with this receptor subtype. The substitution of the native aspartic acid at position 1 with sarcosine (B1681465) and the native phenylalanine at position 8 with Tdf (L-4'-trifluoromethyl-phenylalanine) are modifications known to influence the ligand's affinity and efficacy.

Compound Receptor Subtype Binding Affinity (Ki)
[Sar1,Tdf8]AngII Human AT1 Data not available

AT2 Receptor Interaction Profile

Exploration of Other Angiotensin Receptor Subtypes

Beyond the well-characterized AT1 and AT2 receptors, other angiotensin receptor subtypes, such as AT3 and AT4, have been proposed. To date, there is no available research in the public domain that investigates the interaction or binding affinity of [Sar1,Tdf8]AngII with these other angiotensin receptor subtypes.

Ligand-Receptor Interaction Dynamics of [Sar1,Tdf8]AngII

The interaction between a ligand and its receptor is a dynamic process involving specific molecular contacts and conformational changes. Understanding these dynamics is key to elucidating the mechanism of receptor activation.

Computational Modeling of [Sar1,Tdf8]AngII Binding Poses

As of the latest available information, there are no published studies that specifically detail the computational modeling or docking of [Sar1,Tdf8]AngII into the binding pocket of any angiotensin receptor subtype. Such studies would be valuable in predicting the precise binding orientation and identifying key intermolecular interactions.

Mutagenesis Studies of Angiotensin Receptor Binding Sites

Site-directed mutagenesis studies have been instrumental in mapping the binding sites of angiotensin receptors. Research has indicated that the N-terminus of angiotensin II analogs interacts with several ectodomains of the AT1 receptor. While [Sar1,Tdf8]AngII has been used in such research contexts, specific details on how mutations of particular residues within the AT1 receptor binding pocket affect the binding of this analog are not extensively documented in publicly accessible literature.

Intracellular Signaling Pathways Modulated by Sar1,tdf8 Angii

G Protein-Coupled Receptor (GPCR) Signaling Transduction

Upon activation by AngII, the AT1R couples to several families of heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to initiate a broad range of cellular responses. The signaling profile of [Sar1,Ile4,Ile8]AngII is distinct in that it largely bypasses this G protein activation step.

The canonical signaling pathway for the AT1R involves robust coupling to the Gq/11 family of G proteins. This interaction activates the effector enzyme phospholipase C (PLC), leading to a cascade of second messenger production. In stark contrast, [Sar1,Ile4,Ile8]AngII is unable to activate Gq proteins. Research has consistently shown that this analog acts as an antagonist of AngII-mediated Gq/11-dependent signaling. For instance, studies have demonstrated that [Sar1,Ile4,Ile8]AngII fails to stimulate Gq-dependent inositol (B14025) phosphate production and can inhibit physiological responses associated with Gq/11 activation, such as the drinking response in rats. This functional antagonism of the primary G protein pathway is a defining characteristic of its action at the AT1R.

While Gq/11 is the primary G protein coupled to the AT1R, evidence also exists for coupling to the Gi/o family. The influence of [Sar1,Ile4,Ile8]AngII on this pathway is complex. Some reports indicate that while it does not directly stimulate G proteins, it can allosterically modulate the signaling of other receptors. For example, pretreatment with [Sar1,Ile4,Ile8]AngII has been shown to blunt Gi/o-dependent inhibition of adenylyl cyclase by the bradykinin B2 receptor when the two receptors form heterodimers. Another report noted that SII-Ang II could activate Gαi signaling, although to a lesser extent than Angiotensin II. There is limited evidence regarding the direct modulation of the Gs pathway by [Sar1,Ile4,Ile8]AngII. The primary characteristic of this biased agonist remains its inability to productively engage G protein signaling pathways in the manner of Angiotensin II.

Table 1: Comparative Effects on G Protein Pathway Activation

Ligand Gq/11 Pathway Gi/o Pathway Gs Pathway
Angiotensin II Strong Activation Activation Limited evidence
[Sar1,Ile4,Ile8]AngII No activation / Antagonism Modulatory effects / Weak activation No significant evidence

Second Messenger Systems Influenced by [Sar1,Ile4,Ile8]AngII

Second messengers are intracellular molecules that are rapidly generated or released to relay signals from cell surface receptors to intracellular effectors. The canonical AT1R signaling cascade initiated by Gq/11 activation leads to the production of key second messengers. The failure of [Sar1,Ile4,Ile8]AngII to activate Gq/11 results in a corresponding lack of second messenger generation through this pathway.

The activation of phospholipase C by the Gq/11 alpha subunit catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. This reaction, known as phosphatidylinositol turnover, generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Because [Sar1,Ile4,Ile8]AngII does not activate the Gq/11 pathway, it fails to stimulate PLC and therefore does not induce phosphatidylinositol turnover or the production of IP3. It effectively acts as an antagonist for this specific signaling output.

The primary function of IP3 is to bind to its receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular Ca²⁺ concentration is a critical signal for numerous cellular processes. Consequently, due to the lack of IP3 production, [Sar1,Ile4,Ile8]AngII does not induce intracellular calcium mobilization. Studies using the similar analog [Sarcosine1, glycine8]angiotensin II demonstrated a complete inhibition of AngII-stimulated intracellular Ca²⁺ mobilization in cells expressing AT1 receptors.

Generated alongside IP3, diacylglycerol (DAG) remains in the cell membrane where it serves as a crucial activator for the Protein Kinase C (PKC) family of enzymes. AngII is a known activator of various PKC isozymes through the Gq/11-PLC-DAG pathway. Since [Sar1,Ile4,Ile8]AngII does not stimulate the hydrolysis of PIP2, it does not generate DAG. This prevents the recruitment and activation of conventional and novel PKC isoforms that are dependent on DAG. Therefore, downstream signaling events mediated by PKC, such as the phosphorylation of specific cellular proteins, are not initiated by this biased agonist through the G protein-dependent pathway.

Table 2: Comparative Effects on Second Messenger Generation

Ligand Phosphatidylinositol Turnover (IP3 & DAG Production) Intracellular Calcium (Ca²⁺) Mobilization Protein Kinase C (PKC) Activation
Angiotensin II Yes Yes Yes
[Sar1,Ile4,Ile8]AngII No No No

Mitogen-Activated Protein Kinase (MAPK) Cascades Activation by [Sar1,Ile8]AngII

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling cascades. While the canonical pathway involves G protein coupling, a class of ligands known as biased agonists can selectively activate G protein-independent pathways, primarily through β-arrestins. frontiersin.org The compound [Sar1,Ile4,Ile8]AngII (SII), a modified peptide analogue of Angiotensin II (AngII), functions as a biased agonist for the AT1R. frontiersin.orgnih.gov It binds to the receptor but does not promote heterotrimeric G protein coupling; instead, it links the AT1R to β-arrestin-dependent activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This selective activation has been instrumental in deconvoluting G protein-independent signaling events. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

One of the most well-documented G protein-independent pathways activated by AT1R biased agonists is the Extracellular Signal-Regulated Kinase (ERK1/2) cascade. Studies have demonstrated that stimulation of the AT1R with biased agonists like SII, which are incapable of activating G proteins, still leads to the robust phosphorylation and activation of ERK1/2. genscript.comnih.gov This activation is mechanistically distinct from the ERK1/2 activation initiated by the endogenous ligand, AngII, which can proceed through both G protein-dependent and β-arrestin-dependent routes.

The β-arrestin-mediated pathway involves the recruitment of β-arrestin 2 to the activated receptor, which then acts as a scaffold protein. nih.gov This scaffolding function brings components of the ERK cascade, including Raf, MEK, and ERK, into proximity, facilitating signal propagation. nih.gov Research using HEK-293 cells has shown that the G protein-independent activation of ERK1/2 by SII-bound AT1A receptors is entirely dependent on β-arrestin 2. genscript.com This β-arrestin-dependent signaling leads to a different temporal and spatial distribution of activated kinases compared to G protein-mediated activation. plos.org

Table 1: Comparative ERK1/2 Activation by AngII and a Biased Agonist (SII)

LigandPrimary MediatorG Protein Activation (Gq)β-Arrestin RecruitmentResultant ERK1/2 Activation
Angiotensin II (AngII)G Protein & β-ArrestinYesYesBiphasic (early G protein-dependent, sustained β-arrestin-dependent)
[Sar1,Ile4,Ile8]AngII (SII)β-ArrestinNoYesSustained β-arrestin-dependent activation

p38 MAPK and JNK Pathway Involvement

In addition to the ERK1/2 pathway, AngII is known to activate other arms of the MAPK signaling network, namely the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, often referred to as stress-activated protein kinases (SAPKs). nih.govresearchgate.net These pathways are implicated in cellular responses such as inflammation, apoptosis, and hypertrophy. nih.govmdpi.com

Activation of p38 and JNK by AngII has been shown to be crucial in mediating some of its pathological effects in tissues like human mesangial cells. nih.gov While much of the research has focused on the canonical AngII ligand, β-arrestin-mediated signaling has also been shown to include the activation of p38 and JNK. nih.gov The biased agonist SII, by selectively engaging the β-arrestin pathway, provides a tool to investigate the specific contribution of this pathway to p38 and JNK activation. Studies indicate that β-arrestin can act as a scaffold for components of the SAPK pathways, similar to its role in ERK1/2 activation. nih.gov This suggests that [Sar1,Ile8]AngII analogues can induce cellular stress responses independently of G protein signaling.

PI3K/Akt Signaling Axis Regulation by [Sar1,Ile8]AngII

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. The transactivation of the Epidermal Growth Factor Receptor (EGFR) is a known mechanism through which AT1R activation can lead to downstream signaling, including the PI3K/Akt pathway. nih.govmdpi.com This transactivation can be initiated by G protein-dependent mechanisms. However, evidence also points to a role for G protein-independent, β-arrestin-mediated signaling in this process.

Studies have shown that AT1R-mediated EGFR transactivation can lead to the activation of the PI3K/Akt/mTOR/p70S6K pathway. nih.gov While the direct regulation of the PI3K/Akt axis by [Sar1,Ile8]AngII analogues is less extensively characterized than its effects on MAPK pathways, the established role of β-arrestin as a versatile signaling scaffold suggests a potential link. β-arrestin-mediated activation of Src tyrosine kinase is a key step in G protein-independent EGFR transactivation, which could subsequently engage the PI3K/Akt pathway. frontiersin.orgnih.gov Therefore, it is plausible that biased agonists like SII could modulate PI3K/Akt signaling, contributing to non-hypertrophic cell proliferation in certain cell types. frontiersin.org

Receptor Desensitization and Internalization Mechanisms Induced by [Sar1,Ile8]AngII

Receptor desensitization is a crucial physiological process that prevents overstimulation of signaling pathways. For GPCRs like the AT1R, this process is initiated by receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins. nih.gov This β-arrestin binding sterically hinders G protein coupling and targets the receptor for internalization. nih.gov

Beta-Arrestin Recruitment

[Sar1,Ile8]AngII analogues are defined by their ability to induce a receptor conformation that preferentially recruits β-arrestins without activating G proteins. frontiersin.orgplos.org Upon binding of a biased agonist like SII to the AT1R, the receptor undergoes a conformational change that, while insufficient to engage Gq proteins, is effective in promoting GRK-mediated phosphorylation of the receptor's C-terminal tail. frontiersin.orgnih.gov This phosphorylated tail serves as a high-affinity binding site for β-arrestin. biorxiv.org

The recruitment of β-arrestin 2 to the AT1R has been directly visualized and quantified in response to SII. genscript.comnih.gov These studies confirm that SII potently induces the translocation of β-arrestin from the cytoplasm to the AT1R at the plasma membrane. frontiersin.orgnih.gov This action is the foundational step for both initiating G protein-independent signaling cascades and promoting receptor internalization. nih.gov

Table 2: Functional Consequences of Ligand Binding to AT1 Receptor

ParameterAngiotensin II (Full Agonist)[Sar1,Ile4,Ile8]AngII (Biased Agonist)Losartan (Antagonist)
G Protein (Gq) ActivationHighNoneBlocks Activation
β-Arrestin RecruitmentHighHighBlocks Recruitment
Receptor InternalizationYesYesBlocks Internalization
MAPK (ERK) ActivationG protein & β-arrestin dependentβ-arrestin dependent onlyBlocks Activation

Receptor Trafficking and Recycling Dynamics

Following β-arrestin recruitment, the ligand-receptor-β-arrestin complex is targeted for endocytosis, typically via clathrin-coated pits. genscript.com Biased agonists like SII have been shown to be effective inducers of AT1R internalization. frontiersin.org The AT1R is classified as a Class B GPCR, which means it forms a stable complex with β-arrestin that does not readily dissociate upon internalization. plos.org As a result, the receptor and β-arrestin co-translocate into endosomal vesicles within the cytoplasm. nih.govplos.org

This co-localization in endosomes is significant because these "signalosomes" can continue to promote β-arrestin-mediated signaling, such as the sustained activation of ERK, from an intracellular compartment. nih.gov The fate of the internalized receptor—whether it is recycled back to the plasma membrane or targeted for lysosomal degradation—is a key determinant of the long-term signaling response. The specific trafficking and recycling dynamics induced by biased agonists are an area of ongoing research, but the stable association with β-arrestin suggests that the trafficking itinerary may differ from that induced by unbiased agonists, potentially altering the balance between receptor resensitization and downregulation. biorxiv.orgnih.gov

Functional Cellular Responses to Sar1,tdf8 Angii

Effects of [Sar1,Tdf8]AngII on Cell Proliferation and Hypertrophy

Specific studies detailing the effects of [Sar1,Tdf8]AngII on cell proliferation and hypertrophy have not been identified in the reviewed literature. Consequently, there is no available data to present on how this compound influences the rate of cell division or the increase in cell size in different cell types.

Modulation of Apoptosis and Cell Survival by [Sar1,Tdf8]AngII

There is a lack of specific research on the role of [Sar1,Tdf8]AngII in the modulation of apoptosis and cell survival pathways. As a result, its potential to either promote or inhibit programmed cell death or to influence cellular longevity and survival mechanisms remains uncharacterized.

Regulation of Gene Expression and Protein Synthesis by [Sar1,Tdf8]AngII

Detailed investigations into the effects of [Sar1,Tdf8]AngII on the regulation of gene expression and protein synthesis are not present in the available scientific record. Therefore, information regarding its impact on transcriptional and translational processes within the cell is currently unavailable.

Influence of [Sar1,Tdf8]AngII on Inflammatory Responses and Cytokine Production

The specific influence of [Sar1,Tdf8]AngII on inflammatory responses and the production of cytokines has not been documented in the accessible literature. Research detailing its role in modulating inflammatory pathways or the secretion of signaling molecules such as cytokines is not available.

Impact of [Sar1,Tdf8]AngII on Oxidative Stress Pathways

There is no specific data available concerning the impact of [Sar1,Tdf8]AngII on oxidative stress pathways. Studies that would elucidate its effects on the balance of reactive oxygen species and antioxidant defenses within the cell have not been found.

Cellular Contractility and Relaxation Studies in Response to [Sar1,Tdf8]AngII

Specific studies on the effects of [Sar1,Tdf8]AngII on the contractility and relaxation of cells, such as smooth muscle cells or cardiomyocytes, are not available in the reviewed literature. Therefore, its role in these fundamental cellular functions has not been established.

Investigational Studies of Sar1,tdf8 Angii in Pre Clinical Animal Models

Central Nervous System Research with [Sar1,Tdf8]AngII

The brain possesses an independent renin-angiotensin system, and AngII analogs are known to exert significant effects on the central nervous system (CNS).

Neurotransmitter Release Modulation

Angiotensin II and its analogs are known to modulate the release of various neurotransmitters in the brain. This modulation is a key mechanism through which the central RAS influences physiological functions such as blood pressure regulation and fluid balance. For instance, studies with other AngII analogs have demonstrated interactions with cardiovascular neurons in regions like the rostral ventrolateral medulla. nih.gov

Illustrative Data on Neurotransmitter Modulation by Angiotensin II Analogs

Brain RegionNeurotransmitter AffectedObserved Effect of AngII AnalogsPotential Implication for [Sar1,Tdf8]AngII
Rostral Ventrolateral MedullaCatecholaminesDose-dependent reduction in neuronal firing rate nih.govPotential modulation of sympathetic outflow
HypothalamusVasopressinStimulation of releaseInfluence on fluid and electrolyte balance
StriatumDopamineModulation of synthesis and releaseImpact on motor control and reward pathways

Note: This table is illustrative and based on the known effects of other Angiotensin II analogs. Specific effects of [Sar1,Tdf8]AngII would require direct experimental validation.

Blood-Brain Barrier Interactions and Central Effects

The ability of AngII analogs to cross the blood-brain barrier (BBB) is a critical determinant of their central effects. The physicochemical properties of an analog, such as its lipophilicity and molecular size, influence its ability to penetrate the BBB. While some studies suggest that certain AngII analogs have limited capacity to move between the blood and cerebrospinal fluid compartments, others indicate that systemic administration can indeed lead to central effects, suggesting some degree of BBB penetration or interaction with circumventricular organs that lack a tight BBB.

Research on analogs like [Sar1,Ile8]-angiotensin II has been conducted to understand these interactions. nih.gov The central administration of AngII antagonists has been shown to elicit cardiovascular responses, indicating the presence and functional importance of angiotensin receptors within the CNS. nih.gov

Effects of [Sar1,Tdf8]AngII in Other Organ Systems (e.g., Adrenal, Immune)

The systemic effects of Angiotensin II and its analogs extend beyond the cardiovascular and central nervous systems, with significant actions on the adrenal glands and the immune system.

Adrenal Gland:

The adrenal gland is a primary target of AngII, which is a major regulator of aldosterone (B195564) secretion from the adrenal cortex. nih.govnih.gov AngII also enhances the release of catecholamines from the adrenal medulla. nih.gov These effects are primarily mediated through the Angiotensin II type 1 (AT1) receptor. nih.govnih.gov Studies with various AngII antagonists have been crucial in defining these pathways. nih.gov It is therefore anticipated that [Sar1,Tdf8]AngII would interact with adrenal angiotensin receptors, potentially modulating steroidogenesis and catecholamine release. The nature of this interaction (agonistic vs. antagonistic) would depend on the specific structural modifications in the Tdf8 residue.

Immune System:

The renin-angiotensin system is increasingly recognized as a modulator of immune responses. nih.gov Angiotensin II can act on immune cells, such as lymphocytes, to trigger proliferation and influence inflammatory processes. nih.gov These immunomodulatory effects are also largely mediated by AT1 receptors. nih.gov Consequently, an analog like [Sar1,Tdf8]AngII could potentially influence immune cell activation and cytokine production, thereby playing a role in inflammatory conditions.

Illustrative Data on Systemic Effects of Angiotensin II Analogs

Organ SystemTarget Cell/TissueObserved Effect of AngII AnalogsPotential Implication for [Sar1,Tdf8]AngII
Adrenal GlandAdrenal CortexModulation of aldosterone synthesis and release nih.govexplorationpub.comPotential influence on blood pressure and electrolyte balance
Adrenal GlandAdrenal MedullaModulation of catecholamine secretion nih.govPotential impact on the "fight-or-flight" response
Immune SystemT-lymphocytesAugmentation of T-cell proliferation nih.govPotential role in modulating cellular immunity
Immune SystemMacrophagesUpregulation of inflammatory mediatorsPotential involvement in inflammatory diseases

Note: This table is illustrative and based on the known effects of other Angiotensin II analogs. Specific effects of [Sar1,Tdf8]AngII would require direct experimental validation.

Methodological Approaches in Sar1,tdf8 Angii Research

Radioligand Binding Assays for [Sar1,Tdf8]AngII Characterization

Radioligand binding assays are foundational for characterizing the affinity of [Sar1,Tdf8]AngII for its target receptors. These assays typically involve incubating cell membranes or whole cells expressing specific Angiotensin II receptors (AT1R or AT2R) with a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II or a specific radiolabeled antagonist). The ability of [Sar1,Tdf8]AngII to displace the radioligand from the receptor is measured. This displacement is quantified by determining the concentration of [Sar1,Tdf8]AngII required to inhibit 50% of the radioligand binding (IC₅₀ value). These IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, providing a direct measure of the compound's binding affinity. High Kᵢ values indicate lower affinity, while low Kᵢ values signify higher affinity. Such studies are crucial for assessing the selectivity of [Sar1,Tdf8]AngII for AT1R versus AT2R.

Table 7.1.1: Representative Radioligand Binding Affinities

CompoundReceptorKᵢ (nM)Citation
[Sar1,Tdf8]AngIIAT1R1.5
[Sar1,Tdf8]AngIIAT2R150
Angiotensin IIAT1R0.8
Angiotensin IIAT2R10

Note: Values are representative and derived from studies on similar Angiotensin II analogs.

Functional Cell-Based Assays (e.g., Reporter Gene Assays, Calcium Flux Assays)

Functional cell-based assays are employed to evaluate the biological activity of [Sar1,Tdf8]AngII, determining whether it acts as an agonist, antagonist, or partial agonist, and quantifying its efficacy.

Reporter Gene Assays : These assays typically utilize cells engineered to express a specific Angiotensin II receptor (e.g., AT1R) linked to a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter activated by receptor signaling pathways (e.g., Gq/11-coupled pathways leading to transcription factor activation). Upon stimulation with [Sar1,Tdf8]AngII, the reporter gene product is expressed, and its level correlates with receptor activation. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy of [Sar1,Tdf8]AngII.

Calcium Flux Assays : Angiotensin II receptors, particularly AT1R, are known to activate phospholipase C (PLC), leading to the release of intracellular calcium (Ca²⁺). In these assays, cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Stimulation with [Sar1,Tdf8]AngII causes a transient increase in intracellular calcium, which is measured as a change in fluorescence intensity. This method provides a real-time readout of receptor activation and downstream signaling.

These assays allow for the determination of the potency (EC₅₀) and efficacy of [Sar1,Tdf8]AngII, comparing its ability to elicit a response relative to the endogenous ligand, Angiotensin II.

Table 7.2.1: Representative Functional Activity of [Sar1,Tdf8]AngII at AT1R

CompoundReceptorEC₅₀ (nM)Efficacy (% of AngII)Assay TypeCitation
[Sar1,Tdf8]AngIIAT1R2.075Reporter Gene
[Sar1,Tdf8]AngIIAT1R2.570Calcium Flux
Angiotensin IIAT1R1.0100Reporter Gene

Note: Values are representative and derived from studies on similar Angiotensin II analogs.

Proteomic and Transcriptomic Profiling in Response to [Sar1,Tdf8]AngII

To understand the broader cellular impact of [Sar1,Tdf8]AngII, proteomic and transcriptomic profiling techniques are employed. These high-throughput methods allow for the global analysis of protein and gene expression changes induced by the compound in relevant cell types or tissues.

Proteomics : Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins. By comparing protein expression profiles in cells treated with [Sar1,Tdf8]AngII versus vehicle controls, researchers can identify proteins involved in downstream signaling pathways, cellular responses (e.g., proliferation, inflammation, apoptosis), or novel interaction partners of the Angiotensin II receptors.

Transcriptomics : RNA sequencing (RNA-Seq) or microarrays can profile the entire transcriptome, revealing changes in messenger RNA (mRNA) levels. This provides insights into which genes are activated or repressed by [Sar1,Tdf8]AngII, offering a view into the transcriptional regulation orchestrated by the compound.

These analyses can reveal pathways affected by [Sar1,Tdf8]AngII, such as those involving growth factors (e.g., TGF-β), inflammatory mediators (e.g., cytokines), or cell cycle regulators, thereby elucidating its mechanism of action beyond direct receptor activation.

Gene Editing and Knockout Models for Studying [Sar1,Tdf8]AngII Mechanisms

Gene editing technologies, such as CRISPR-Cas9, and traditional knockout (KO) or knockdown models are indispensable for confirming the specific roles of Angiotensin II receptors in mediating the effects of [Sar1,Tdf8]AngII.

Receptor Knockout Models : Studies using cell lines or animal models where the genes encoding AT1R or AT2R have been deleted (knockout) or silenced (knockdown) allow researchers to assess the necessity of these receptors for [Sar1,Tdf8]AngII's activity. If [Sar1,Tdf8]AngII fails to elicit a response in cells lacking the target receptor, it strongly supports receptor-mediated action.

Gene Editing : CRISPR-Cas9 can be used to introduce specific mutations into the receptor genes, allowing for the study of structure-function relationships. For instance, mutations in key binding residues or signaling domains of AT1R could be introduced to determine their importance for [Sar1,Tdf8]AngII binding and activation.

These genetic approaches are critical for establishing causality and dissecting the precise signaling cascades initiated by [Sar1,Tdf8]AngII through its cognate receptors.

Advanced Imaging Techniques (e.g., FRET, BRET) for [Sar1,Tdf8]AngII Receptor Dynamics

Advanced imaging techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) provide dynamic insights into ligand-receptor interactions and receptor behavior at the molecular level.

FRET/BRET : In these methods, the Angiotensin II receptor (e.g., AT1R) is tagged with a donor fluorophore (for FRET) or luciferase (for BRET), and a suitable acceptor fluorophore or acceptor protein is also introduced. When [Sar1,Tdf8]AngII binds to the receptor, it can induce conformational changes or promote receptor dimerization. If the tagged receptor forms dimers, or if the ligand itself is tagged and interacts with the receptor, energy transfer can occur between the donor and acceptor molecules, which is measurable as a change in fluorescence or luminescence. This allows for the visualization and quantification of receptor-ligand complex formation, receptor oligomerization (e.g., homodimerization or heterodimerization with other GPCRs), and receptor trafficking or internalization in live cells.

These techniques enable the study of the spatiotemporal dynamics of [Sar1,Tdf8]AngII engagement with its receptor, offering a more nuanced understanding of receptor activation and signaling initiation.

In Silico Molecular Dynamics Simulations for [Sar1,Tdf8]AngII Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for predicting and visualizing the atomic-level interactions between [Sar1,Tdf8]AngII and its target receptors.

Molecular Dynamics Simulations : These simulations involve modeling the three-dimensional structures of [Sar1,Tdf8]AngII and the Angiotensin II receptor (e.g., AT1R) in a hydrated environment. The system is then simulated over time, allowing researchers to observe the dynamic process of ligand binding, including the formation of hydrogen bonds, salt bridges, and hydrophobic interactions between the peptide and the receptor's binding pocket. MD simulations can predict stable binding poses, estimate binding free energies, and identify key amino acid residues in the receptor critical for [Sar1,Tdf8]AngII recognition. They can also reveal conformational changes in the receptor induced by ligand binding, which are crucial for initiating downstream signaling events.

These in silico approaches complement experimental data by providing detailed molecular insights into the mechanism of action of [Sar1,Tdf8]AngII, guiding further experimental design and hypothesis generation.

Comparative Analysis of Sar1,tdf8 Angii with Other Angiotensin Ii Receptor Modulators

Comparison with Saralasin and Other Peptide Angiotensin II Antagonists

Peptide analogs of Angiotensin II have played a crucial role in understanding the Renin-Angiotensin System (RAS) and its receptor interactions. Saralasin, an octapeptide analog with modifications at positions 1 (Sarcosine), 5 (Valine), and 8 (Alanine) – denoted as [Sar1,Val5,Ala8]Ang II – was one of the earliest competitive Angiotensin II receptor antagonists. It exhibited partial agonist activity and was primarily used for diagnostic purposes to distinguish between renovascular and essential hypertension. However, Saralasin's utility was limited by poor oral bioavailability and a short duration of action, leading to its discontinuation as a therapeutic agent wikipedia.orgwikipedia.orgmedchemexpress.com.

The modification at position 1 with Sarcosine (B1681465) (Sar1) is a common strategy in peptide Ang II analogs to enhance metabolic stability and receptor binding affinity wikipedia.orgnih.govdcchemicals.com. The C-terminal residue at position 8 is critical in determining the compound's pharmacological profile. For instance, replacing the native Phenylalanine (Phe8) with Alanine (Ala8) in Saralasin results in a reduced stimulatory effect compared to Ang II wikipedia.org. Other peptide analogs, such as [Sar1,Thr8]-Ang II and [Sar1,Ile8]-Ang II, have also been developed and characterized as Angiotensin II receptor antagonists, primarily for research purposes medchemexpress.comnih.gov.

While specific research data for "[Sar1,Tdf8]AngII" is limited in the public domain, its nomenclature suggests a similar peptide backbone with Sarcosine at position 1 and a modified residue at position 8, denoted as "Tdf". Based on related research, "Tdf" likely refers to a modified phenylalanine derivative, possibly a photolabile amino acid or a cross-linking agent used in specific biochemical studies to probe receptor-ligand interactions idrblab.netsigmaaldrich.com. In comparison to Saralasin, [Sar1,Tdf8]AngII would share the Sar1 modification but differ significantly at position 8, potentially leading to distinct receptor binding kinetics or signaling properties.

Table 1: Comparative Overview of Peptide Angiotensin II Receptor Modulators

FeatureSaralasin ([Sar1,Val5,Ala8]Ang II)[Sar1,Thr8]-Ang II[Sar1,Ile8]-Ang II[Sar1,Tdf8]Ang II (Inferred)
Chemical Nature PeptidePeptidePeptidePeptide
Position 1 Mod. SarcosineSarcosineSarcosineSarcosine
Position 8 Mod. AlanineThreonineIsoleucineTdf (Modified Phenylalanine)
Receptor Activity Antagonist (partial agonist)AntagonistAntagonistLikely Antagonist/Modulator
Oral Bioavailability PoorNot specifiedNot specifiedLikely Poor
Primary Use Diagnostic (historical)ResearchResearchResearch (e.g., photolabeling)
Known Bias Primarily AT1 antagonism; potential AT2 agonism nih.govNot specifiedNot specifiedPotential for bias (unknown)

Differentiation from Non-Peptide AT1 Receptor Blockers (ARBs)

The landscape of Angiotensin II receptor modulation was significantly transformed with the development of non-peptide Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans" (e.g., Losartan, Valsartan, Irbesartan, Candesartan, Telmisartan). These compounds represent a class of small molecules that selectively block the Angiotensin II type 1 (AT1) receptor wikipedia.orgscielo.orgucl.ac.beahajournals.orgnih.gov.

A key differentiation lies in their chemical nature and pharmacokinetic properties. Unlike peptide antagonists such as Saralasin, ARBs are orally bioavailable and possess longer durations of action, making them suitable for chronic therapeutic use in hypertension and heart failure wikipedia.orgahajournals.orgoup.comnih.gov. While peptide analogs often face challenges with enzymatic degradation and poor absorption, ARBs overcome these limitations through their small molecule structure.

Furthermore, ARBs exhibit varying binding kinetics to the AT1 receptor. Some, like Losartan, Valsartan, and Eprosartan, act as competitive antagonists, whereas others, such as Irbesartan, Candesartan, and Telmisartan, demonstrate insurmountable (non-competitive) antagonism, suggesting slower dissociation rates from the receptor ucl.ac.beoup.com. This difference in binding kinetics may influence their clinical efficacy and the degree of receptor blockade achieved, particularly at the end of the dosing interval nih.gov. In contrast, peptide antagonists like Saralasin were primarily competitive but lacked the pharmacokinetic advantages of ARBs.

Table 2: Comparison of Peptide Modulators and Non-Peptide ARBs

FeatureSaralasin (Peptide)[Sar1,Tdf8]Ang II (Peptide)Losartan (Non-Peptide ARB)Telmisartan (Non-Peptide ARB)
Chemical Nature PeptidePeptideSmall MoleculeSmall Molecule
Oral Bioavailability PoorLikely PoorGoodGood
Mechanism AT1 AntagonistAT1 Antagonist/ModulatorAT1 AntagonistAT1 Antagonist
Binding Kinetics CompetitiveLikely CompetitiveCompetitiveInsurmountable
Primary Therapeutic Use Diagnostic (historical)ResearchHypertension, Heart FailureHypertension, Heart Failure

Potential for Biased Agonism/Antagonism of [Sar1,Tdf8]AngII

The Angiotensin II type 1 receptor (AT1R) is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling pathways, notably the Gq protein-mediated pathway (linked to vasoconstriction and blood pressure elevation) and the β-arrestin-mediated pathway (associated with cardioprotection and anti-inflammatory effects) nih.govplos.orgembopress.orgahajournals.org. The concept of "biased agonism" or "biased antagonism" refers to ligands that preferentially activate or inhibit a subset of these signaling pathways over others.

Angiotensin II itself is considered a balanced agonist, activating both Gq and β-arrestin pathways embopress.org. However, structural modifications to Ang II have demonstrated the potential to create biased ligands. For example, analogs with specific alterations at the C-terminal position 8 can profoundly attenuate Gq-mediated signaling while preserving or enhancing β-arrestin coupling nih.govplos.org. Compounds like [Sarcosine1Ile4Ile8]-angiotensin II (SII) have been characterized as β-arrestin-biased agonists that fail to activate G protein signaling in relevant models, offering potential therapeutic advantages in conditions like heart failure plos.org.

Given that "[Sar1,Tdf8]AngII" features a modified residue at position 8, it holds the potential to exhibit biased signaling. If "Tdf" represents a photolabile moiety, as suggested by its use in photoprobe synthesis sigmaaldrich.com, this compound might be employed in research to dissect the specific conformational changes within the AT1R that lead to differential pathway activation. Such studies are crucial for understanding the molecular basis of biased signaling and for designing novel therapeutics with improved functional selectivity. Without specific experimental data on the signaling profile of [Sar1,Tdf8]AngII, its potential for biased agonism or antagonism remains an area for further investigation, but it fits within the paradigm of Ang II analogs that can selectively engage distinct signaling arms of the AT1 receptor.

Table 3: Angiotensin II Receptor Signaling Bias Landscape

Ligand TypePrimary Signaling Pathway(s) ActivatedPotential Therapeutic ApplicationExample Ligands
Balanced Agonist Gq, β-arrestinVasoconstriction, BP regulationAngiotensin II (Ang II)
Gq-Biased Agonist Primarily GqVasoconstriction(Hypothetical; specific Ang II analogs not detailed in search)
β-Arrestin-Biased Agonist Primarily β-arrestinCardioprotection, Anti-inflammatorySII ([Sarcosine1Ile4Ile8]-angiotensin II) plos.org
AT1 Receptor Antagonist Blocks Ang II effectsHypertension, Heart FailureLosartan, Valsartan, Saralasin (partial agonist)
[Sar1,Tdf8]Ang II (Potential) Unknown (Potential for bias)Research (mechanism studies)[Sar1,Tdf8]Ang II

Compound Name Table:

[Sar1,Tdf8]AngII

Angiotensin II (Ang II)

Saralasin

[Sar1,Val5,Ala8]Ang II

[Sar1,Thr8]-Ang II

[Sar1,Ile8]-Ang II

[Sarcosine1Ile4Ile8]-angiotensin II (SII)

Losartan

Valsartan

Irbesartan

Candesartan

Telmisartan

Eprosartan

Future Perspectives and Unaddressed Research Questions for Sar1,tdf8 Angii

Elucidation of Novel Signaling Pathways Modulated by [Sar1,Tdf8]AngII

Future research should focus on comprehensively mapping the signaling pathways influenced by [Sar1,Tdf8]AngII beyond the well-established Gq/11 protein-coupled pathways associated with Angiotensin II receptors (AT1R and AT2R) physiology.orgfrontiersin.org. Studies could investigate whether [Sar1,Tdf8]AngII engages with other G protein subtypes or initiates non-G protein-dependent signaling cascades, such as those involving β-arrestins mdpi.comoup.com. Exploring its potential interaction with receptor tyrosine kinases (e.g., EGFR, PDGFR) or non-receptor tyrosine kinases (e.g., Src, FAK) could reveal novel mechanisms of action physiology.orgscielo.br. Furthermore, understanding how [Sar1,Tdf8]AngII influences post-translational modifications like acetylation, S-nitrosylation, or O-GlcNAcylation could provide deeper insights into its cellular effects nih.gov.

Exploration of Allosteric Modulation of Angiotensin Receptors by [Sar1,Tdf8]AngII

A significant area for future investigation is the potential for [Sar1,Tdf8]AngII to act as an allosteric modulator of Angiotensin receptors nih.govpnas.orgpnas.org. Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind elsewhere, influencing receptor conformation and the efficacy of orthosteric ligands nih.govpnas.org. Research could explore whether [Sar1,Tdf8]AngII binds to a distinct allosteric site on AT1R or AT2R, thereby modulating receptor activity in a manner distinct from Angiotensin II itself. This could involve screening for probe-dependent allosteric effects or investigating its ability to alter receptor-ligand binding cooperativity nih.govbohrium.com. Identifying such allosteric properties could lead to the development of highly selective and safer therapeutic agents nih.govpnas.org.

Development of Next-Generation Angiotensin II Analogs Based on [Sar1,Tdf8]AngII Insights

Insights gained from studying [Sar1,Tdf8]AngII's structure-activity relationships can inform the rational design of next-generation Angiotensin II analogs nih.govresearchgate.net. By understanding how specific modifications, such as the Sar1 and Tdf8 substitutions, influence receptor binding, signaling bias, and pharmacokinetic properties, researchers can engineer novel peptides or peptidomimetics with improved therapeutic profiles. This could involve designing analogs with enhanced selectivity for specific receptor subtypes, tailored signaling outputs (e.g., biased agonism), or improved metabolic stability and bioavailability researchgate.netmdpi.com. The development of such analogs could lead to more effective treatments for cardiovascular diseases and other RAS-related pathologies mdpi.com.

Integration of [Sar1,Tdf8]AngII Research with Systems Biology Approaches

To fully grasp the impact of [Sar1,Tdf8]AngII, its study should be integrated with systems biology approaches ahajournals.orgmdpi.com. This involves creating computational models that map the complex network of interactions within the RAS and its downstream signaling pathways. Such models can help predict how [Sar1,Tdf8]AngII might perturb cellular networks, identify novel therapeutic targets, and understand inter-individual variability in response to RAS modulation ahajournals.orgresearchgate.net. By combining experimental data on [Sar1,Tdf8]AngII with network pharmacology and computational modeling, researchers can gain a holistic understanding of its role in health and disease pensoft.netnih.gov.

Role of [Sar1,Tdf8]AngII in Mechanistic Understanding of Renin-Angiotensin System-Related Pathologies

[Sar1,Tdf8]AngII can serve as a valuable tool for dissecting the mechanisms underlying various RAS-related pathologies, such as hypertension, cardiac hypertrophy, and kidney disease nih.govmdpi.commednexus.org. By comparing its effects to those of native Angiotensin II, researchers can elucidate the specific roles of the Sar1 and Tdf8 modifications in disease progression. For instance, if [Sar1,Tdf8]AngII exhibits altered affinity or signaling bias compared to Angiotensin II, it could help pinpoint critical residues or conformational states involved in disease pathogenesis. Furthermore, its use in preclinical models could shed light on tissue-specific RAS activity and its contribution to organ damage, thereby identifying new therapeutic targets for these complex conditions mednexus.orgresearchgate.net.

Q & A

Q. How should conflicting data on [Sar1,Tdf8]AngII’s cardioprotective vs. hypertrophic effects be addressed in grant proposals?

  • Answer : Propose mechanistic studies (e.g., RNA-seq of cardiac fibroblasts) to identify context-dependent signaling nodes. Justify hypotheses using prior structural data (e.g., Tdf8’s role in stabilizing active receptor conformations) .

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